molecular formula C10H8ClNO5 B11474758 [(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide

[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide

Cat. No.: B11474758
M. Wt: 257.63 g/mol
InChI Key: MJHGBDKZQLPHOI-UHFFFAOYSA-N
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Description

[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole core substituted with chloro and methoxy groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, starting with a 5-bromo-benzo dioxole, the reaction can proceed with PdCl₂, xantphos, and Cs₂CO₃ in 1,4-dioxane at 130°C

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Halogen substitution reactions can occur under specific conditions using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: N-bromosuccinimide in dimethylformamide (DMF) at 0°C to room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the benzodioxole core.

Scientific Research Applications

[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide stands out due to its specific substitution pattern and potential biological activities. Its unique structure allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H8ClNO5

Molecular Weight

257.63 g/mol

IUPAC Name

6-chloro-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile oxide

InChI

InChI=1S/C10H8ClNO5/c1-14-7-5(3-12-13)6(11)8(15-2)10-9(7)16-4-17-10/h4H2,1-2H3

InChI Key

MJHGBDKZQLPHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Cl)C#[N+][O-]

Origin of Product

United States

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